molecular formula C19H20N2O6S2 B278684 ETHYL 5-ETHYL-2-{[3-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)PROPANOYL]AMINO}-3-THIOPHENECARBOXYLATE

ETHYL 5-ETHYL-2-{[3-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)PROPANOYL]AMINO}-3-THIOPHENECARBOXYLATE

Cat. No.: B278684
M. Wt: 436.5 g/mol
InChI Key: ZPUZOWGZNSKJSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzisothiazole ring, a thiophene ring, and an ester functional group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-ETHYL-2-{[3-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)PROPANOYL]AMINO}-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzisothiazole intermediate, which is then reacted with a thiophene derivative under specific conditions to form the final product. Common reagents used in these reactions include ethyl chloroformate, sodium hydride, and various solvents such as dichloromethane and ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 5-ETHYL-2-{[3-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)PROPANOYL]AMINO}-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate stands out due to its unique combination of a benzisothiazole ring and a thiophene ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C19H20N2O6S2

Molecular Weight

436.5 g/mol

IUPAC Name

ethyl 5-ethyl-2-[3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoylamino]thiophene-3-carboxylate

InChI

InChI=1S/C19H20N2O6S2/c1-3-12-11-14(19(24)27-4-2)17(28-12)20-16(22)9-10-21-18(23)13-7-5-6-8-15(13)29(21,25)26/h5-8,11H,3-4,9-10H2,1-2H3,(H,20,22)

InChI Key

ZPUZOWGZNSKJSB-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(S1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O)C(=O)OCC

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.